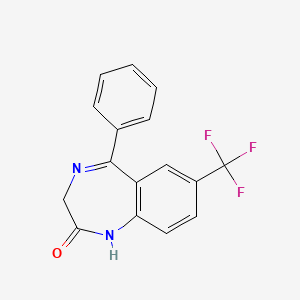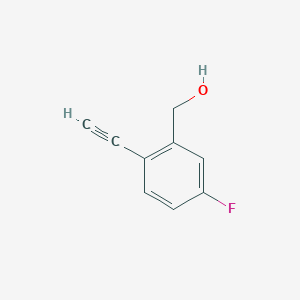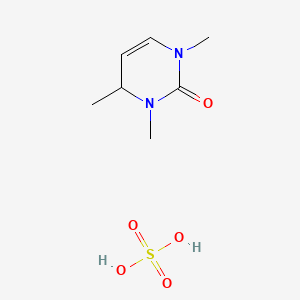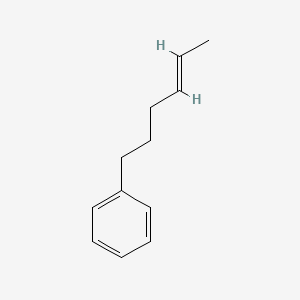
Ile-Phe
Overview
Description
“Ile-Phe” is a dipeptide composed of the amino acids isoleucine (Ile) and phenylalanine (Phe). It is also known as Isoleucyl-Phenylalanine or isoleucylphenylalanine . This dipeptide has been found to self-assemble into hydrogels .
Synthesis Analysis
The synthesis of “this compound” involves the self-assembling behaviour of the distinct stereoisomers of this compound and Phe-Ile in phosphate buffered saline (PBS) to form hydrogels . The synthesis method of dipeptide can provide a simple and easy-to-use method to study the mechanism of peptides’ self-assembly .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the crystal x-ray structure of the diphenylalanine peptide . The structure of “this compound” self-assembled structures was confirmed by single-crystal XRD data .
Chemical Reactions Analysis
The chemical reactions involved in the sequencing of “this compound” can be analyzed using the Edman degradation method . This method cleaves one amino acid at a time from an end of the peptide chain. That terminal amino acid is then separated and identified, and the cleavage reactions are repeated on the chain-shortened peptide until the entire peptide sequence is known .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed based on its self-assembling behaviour. The presence of water-channels in the crystal structure is a distinctive feature of the only gelator of this work that self-organizes into stable hydrogels, with fast kinetics and the highest elastic modulus amongst its structural isomers and stereoisomers .
Scientific Research Applications
Isotope Labeling Experiments and Metabolic Engineering
Isotope labeling experiments (ILEs) using isotopes like ^(13)C have significant applications in metabolic engineering. This technique helps in identifying targets for knockout, overexpression, or media optimization in metabolic engineering. ILEs are instrumental in enhancing product formation, studying metabolic functions in uncharacterized organisms, and improving metabolic efficiency in host cell factories. Specific examples demonstrate the utility of ILEs in enzyme or metabolic engineering to improve product titer, rate, or yield (McAtee, Jazmin, & Young, 2015).
Insights into Amyloid Formation
The Ile-Phe dipeptide has shown potential in providing insights into amyloid formation, which is crucial in understanding diseases like Alzheimer's. The self-assembly of this dipeptide in aqueous solution forms a thermoreversible gel, which can be used to study the early stages of amyloid formation and the forces triggering self-assembly processes in diseases (de Groot et al., 2007).
Methodological Advancements in Isotopic Analyses
Advancements in methodologies for validating isotopic analyses in stable-isotope labeling experiments are crucial for ensuring reliable biological interpretations. This includes the evaluation of mass spectrometry methods used for quantitative isotopic studies, which is vital for investigating metabolic systems (Heuillet et al., 2017).
Impact of Kinetic Isotope Effects
Understanding the impact of kinetic isotope effects (KIEs) in isotopic studies of metabolic systems is essential. KIEs can affect the propagation of isotopes through metabolic networks and their operation, which is critical for the biological value of ILEs. Investigating KIEs at the system level provides insights into the robustness of metabolic operation and isotopic patterns, which are important for the accuracy of these experiments (Millard, Portais, & Mendes, 2015).
STEAM Education in Informal Learning Environments
This compound dipeptide's role in STEAM (Science, Technology, Engineering, Arts, and Mathematics) education, particularly in informal learning environments (ILEs), highlights its educational applications. ILEs offer unique opportunities for understanding and applying scientific concepts, making them an effective tool for STEAM education (Shaw et al., 2021).
Ionic Liquids Based Enzyme-Assisted Extraction
The application of ionic liquids based enzyme-assisted extraction (ILEAE) of compounds like chlorogenic acid demonstrates the role of this compound in enhancing extraction yields and efficiency. This novel approach in enzyme-assisted extraction improves the permeability of ionic liquids solutions, leading to more efficient extraction processes (Liu et al., 2016).
Land-Atmosphere Interactions in Earth Systems
The Integrated Land Ecosystem-Atmosphere Processes Study (iLEAPS) underscores the importance of this compound in understanding land-atmosphere interactions. This research is critical for comprehending how land-atmosphere exchange, climate, water cycle, and tropospheric chemistry are interconnected (Suni et al., 2015).
Molecular Dynamics and Docking Studies
Investigations into the interaction of this compound dipeptide with enzymes like phosphatidylinositide 3-kinase (PI3K) through molecular dynamics and docking studies provide insights into the structural basis of diseases like Alzheimer's. This research is crucial for understanding the molecular mechanisms of neurodegenerative diseases and developing potential therapeutic approaches (Bicak et al., 2020).
Future Directions
The future directions of “Ile-Phe” research could involve further exploration of its self-assembling behaviour and its potential applications in nanomedicine . The presence of the latter in the crystal structure is a distinctive feature of the only gelator of this work that self-organizes into stable hydrogels, with fast kinetics and the highest elastic modulus amongst its structural isomers and stereoisomers .
Mechanism of Action
Target of Action
H-Ile-Phe-OH, also known as Ile-Phe, is a dipeptide that has been found to self-assemble It is known that the compound can be found by peptide screening , a research tool that pools active peptides primarily by immunoassay . This suggests that the compound may interact with various proteins and other biological targets.
Mode of Action
The mode of action of this compound involves its ability to self-associate in aqueous solution . It forms a transparent, thermoreversible gel composed of a network of fibrillar nanostructures . These nanostructures exhibit strong birefringence upon Congo red binding , indicating the formation of beta-sheet structures, which are common in protein aggregation and amyloid formation.
Biochemical Pathways
The self-assembly of the compound into nanostructures suggests that it may influence pathways related to protein aggregation and amyloid formation
Result of Action
The result of this compound’s action is the formation of a transparent, thermoreversible gel composed of fibrillar nanostructures . This self-assembly into nanostructures may serve as a model for studying the first steps of the aggregation/fibrillation of amyloid peptides .
Action Environment
The action of this compound is influenced by its environment. It is able to self-associate in aqueous solution , suggesting that the presence and properties of the solvent may influence its action, efficacy, and stability
Biochemical Analysis
Biochemical Properties
Ile-Phe participates in several biochemical reactions. It has been found to self-assemble into hydrogels, forming a network of fibrillar nanostructures . This self-assembling behavior is believed to be crucial for its role in various biochemical reactions .
Cellular Effects
This compound has been shown to influence cell function. It forms a transparent, thermoreversible gel in aqueous solution, which is formed by a network of fibrillar nanostructures . This property could potentially influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to self-assemble into higher-order structures. This self-assembly is believed to be driven by a combination of hydrogen bonding, electrostatic interactions, and hydrophobic forces . These interactions allow this compound to form stable hydrogels with fast kinetics .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, its ability to form hydrogels is a thermoreversible process, suggesting that its effects may vary depending on temperature and other environmental conditions .
Metabolic Pathways
This compound is involved in various metabolic pathways. As a dipeptide, it can be broken down into its constituent amino acids, isoleucine and phenylalanine, which participate in various metabolic processes .
Subcellular Localization
Given its ability to self-assemble into higher-order structures, it is possible that it could be localized to specific compartments or organelles within the cell .
properties
IUPAC Name |
(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-3-10(2)13(16)14(18)17-12(15(19)20)9-11-7-5-4-6-8-11/h4-8,10,12-13H,3,9,16H2,1-2H3,(H,17,18)(H,19,20)/t10-,12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDZARSFSMZOQO-DRZSPHRISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101309816 | |
| Record name | L-Isoleucyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22951-98-0 | |
| Record name | L-Isoleucyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22951-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Isoleucyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Ile-Phe, a dipeptide composed of isoleucine and phenylalanine, exhibits self-assembly properties similar to the Phe-Phe motif found in amyloid-beta (Aβ) peptides []. This self-assembly, forming fibrillar nanostructures, offers insights into the early stages of amyloid formation, a process linked to various neurodegenerative diseases.
ANone: While this compound forms a thermoreversible gel composed of fibrillar nanostructures in aqueous solutions, Val-Phe, differing only by a methyl group, does not exhibit self-assembly []. This highlights the critical role of even minor structural differences in driving the initial steps of peptide self-assembly.
ANone: The PI3K/Akt pathway plays a crucial role in neuronal responses, and its impairment by Aβ exposure is implicated in Alzheimer's disease []. Investigating the interaction of the amyloid-like this compound with PI3K may provide insights into the molecular mechanisms underlying Aβ-induced neurotoxicity and potential therapeutic targets for Alzheimer's disease.
ANone: Molecular dynamics simulations using GROMACS and molecular docking techniques using Schrodinger Software were employed to study the interaction between this compound and PI3K []. These computational approaches provide a three-dimensional understanding of the binding interactions at a molecular level.
ANone: The tripeptide Ala-Ile-Phe, derived from the K88ab adhesin, acts as an inhibitor of K88 fimbriae activity []. It effectively inhibits the adherence of K88 fimbriae to erythrocytes and intestinal epithelial cells, indicating its potential as an anti-adhesive agent.
ANone: The Ala-Ile-Phe tripeptide corresponds to a conserved region (Ala-156-Ile-Phe-158) within the primary structure of different K88 variants (ab, ac, and ad) []. This conservation underscores its importance in receptor binding and makes it an attractive target for developing anti-adhesion therapies.
ANone: The dipeptide sequence this compound is frequently incorporated into synthetic peptides designed to inhibit plasmin activity [, ]. These peptides often mimic the structure of plasmin substrates, allowing them to bind to the enzyme's active site and block its activity.
ANone: Kinetic studies have shown that the presence of a D-isomer of isoleucine (D-Ile) at the N-terminus of a peptide substrate enhances its affinity for plasmin compared to the L-isomer []. This suggests that the stereochemistry of the isoleucine residue plays a crucial role in substrate recognition and binding.
ANone: Plasmin can cleave certain peptide inhibitors containing the this compound motif, leading to their degradation and loss of inhibitory activity []. For example, D-Ile-Phe-Lys-BZA, while a potent inhibitor, gets cleaved by plasmin. Therefore, designing stable inhibitors requires strategies to prevent such enzymatic degradation, potentially by incorporating non-cleavable moieties or modifying the peptide backbone.
ANone: The this compound sequence is found in various natural products, including: - Cyclic peptides from plants: Delavayins A and B, isolated from the roots of Stellaria delavayi, are cyclic peptides containing the this compound sequence []. - Lipopeptide from bacteria: A unique phenylalanine-containing lipopeptide with the sequence Phe-N-methyl-Ile-Ile-Phe-Ala-Ile-Ala-Phe was isolated from a rough-colony variant of Mycobacterium avium [].
ANone: The molecular formula of this compound is C14H20N2O3, and its molecular weight is 264.32 g/mol.
ANone: Various spectroscopic methods are employed to characterize this compound, including: - Nuclear Magnetic Resonance (NMR) spectroscopy: 1H-NMR provides information about the peptide's conformation, revealing a folded structure called a gamma-turn []. 1H-13C-NMR correlation spectroscopy helps determine the structure and connectivity of atoms in the dipeptide []. - Mass spectrometry: This technique is crucial for determining the molecular weight of the dipeptide and its fragments, aiding in structural elucidation [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester](/img/structure/B3369168.png)









![[3,3'-Bithiophene]-4,4'-dimethanol](/img/structure/B3369284.png)


